alpha Hydroxy montelukast
Overview
Description
Alpha Hydroxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle
Mechanism of Action
Target of Action
Alpha Hydroxy Montelukast, a derivative of Montelukast, primarily targets the leukotriene receptors . Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis . By antagonizing these receptors, this compound can mitigate the inflammatory response .
Mode of Action
This compound functions as a leukotriene receptor antagonist . It works by binding to leukotriene receptors and blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockade prevents the bronchoconstriction and increased vascular permeability caused by leukotrienes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking leukotriene receptors, the compound disrupts the signaling pathway, leading to a reduction in inflammation and bronchoconstriction . This can have downstream effects on other inflammatory and immune response pathways.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism .
Result of Action
The primary result of this compound’s action is a reduction in inflammation and bronchoconstriction, leading to relief from symptoms of asthma and allergic rhinitis . By blocking the action of leukotrienes, the compound can prevent the bronchospasm and increased vascular permeability that these substances cause .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy can be affected by the presence of food in the stomach. Additionally, the compound’s stability may be influenced by factors such as pH and temperature . The new dosage forms for Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .
Biochemical Analysis
Biochemical Properties
Alpha Hydroxy Montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4) .
Cellular Effects
This compound has been found to have protective effects on hippocampal tissue by reducing oxidative stress, inflammatory and apoptotic markers . It also reduces the activity of glutamate and lactate dehydrogenase, as well as infarct size elevated by ischemia/reperfusion (I/R) .
Molecular Mechanism
The molecular mechanism of this compound involves its selective and competitive antagonism of the CysLT1 receptor . This prevents the binding of LTD4, an inflammatory mediator .
Temporal Effects in Laboratory Settings
It has been observed that Montelukast Sodium complexes show higher biological activity than the free ligand for some strains .
Dosage Effects in Animal Models
It has been observed that Montelukast Sodium has protective effects on hippocampal tissue in the context of I/R .
Metabolic Pathways
It is known that Montelukast Sodium is a selective and competitive antagonist of the CysLT1 receptor .
Transport and Distribution
It is known that Montelukast Sodium is a selective and competitive antagonist of the CysLT1 receptor .
Subcellular Localization
It is known that Montelukast Sodium is a selective and competitive antagonist of the CysLT1 receptor .
Preparation Methods
The synthesis of Alpha Hydroxy Montelukast involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Styrene Mesylate Salt: This involves the reaction of (S)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-isopropenylphenyl)propyl methane sulphonate with an appropriate base.
Coupling Reaction: The styrene mesylate salt is then coupled with 1-(mercapto methyl) cyclopropane acetic acid under specific conditions to form the desired product.
Salification and Conversion: The intermediate product is then converted to the this compound through a series of salification and conversion steps.
Chemical Reactions Analysis
Alpha Hydroxy Montelukast undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone under specific conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Scientific Research Applications
Alpha Hydroxy Montelukast has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxy group modifications on leukotriene receptor antagonists.
Biology: The compound is studied for its potential effects on leukotriene pathways and its interactions with various biological targets.
Comparison with Similar Compounds
Alpha Hydroxy Montelukast can be compared with other leukotriene receptor antagonists, such as:
Montelukast: The parent compound, which lacks the hydroxy group.
Zafirlukast: Another leukotriene receptor antagonist used for similar indications.
Pranlukast: A leukotriene receptor antagonist with a different chemical structure but similar mechanism of action.
This compound is unique due to the presence of the hydroxy group, which may confer additional pharmacological benefits or alter its pharmacokinetic profile compared to other leukotriene receptor antagonists .
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-7-24(29)13-17-31(42-22-35(18-19-35)32(38)33(39)40)26-8-5-6-23(20-26)10-15-28-16-12-25-11-14-27(36)21-30(25)37-28/h3-12,14-16,20-21,31-32,38,41H,13,17-19,22H2,1-2H3,(H,39,40)/b15-10+/t31-,32?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJAHHNMKTWTGZ-DZAPPIOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2045402-27-3 | |
Record name | alpha Hydroxy montelukast | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2045402273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA. HYDROXY MONTELUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N056L5XHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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